molecular formula C21H23N3O3S B2735845 N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021256-34-7

N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2735845
CAS No.: 1021256-34-7
M. Wt: 397.49
InChI Key: WBGGXVLYXAAPNO-UHFFFAOYSA-N
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Description

N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and a butylphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like acetonitrile and catalysts such as N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid derivatives, while reduction of the carbonyl group in the thiazole ring can produce thiazolidine derivatives.

Scientific Research Applications

N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: The compound is being investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: It can be used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with various molecular targets. The thiazole and furan rings can interact with enzymes and receptors, modulating their activity. The butylphenyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the inhibition of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

    Tiazofurin: An antineoplastic drug featuring a thiazole ring.

Uniqueness

N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is unique due to the combination of its thiazole and furan rings with a butylphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Biological Activity

N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy against cancer cells, and other relevant biological effects.

Chemical Structure and Properties

The compound's molecular formula is C23H25N3O2SC_{23}H_{25}N_{3}O_{2}S, with a molecular weight of 407.5 g/mol. It features a thiazole ring linked to a furan carboxamide, which contributes to its biological activity.

PropertyValue
Molecular FormulaC23H25N3O2S
Molecular Weight407.5 g/mol
CAS Number1049455-42-6

The biological activity of this compound primarily involves the inhibition of tubulin polymerization. This mechanism is significant as it disrupts microtubule dynamics, which are crucial for cell division. Compounds that inhibit tubulin assembly can effectively halt the proliferation of cancer cells.

Tubulin Interaction

Research Findings:

  • The compound demonstrated dose-dependent inhibition of tubulin polymerization, similar to established inhibitors like colchicine and CA-4 (combretastatin A-4) .
  • In vitro studies indicated that this compound induced cell cycle arrest at the G2/M phase in various cancer cell lines, highlighting its potential as an anticancer agent .

Antiproliferative Activity

Case Studies:

  • In Vitro Cancer Cell Studies: The compound was tested against several human cancer cell lines, including SGC-7901 (gastric cancer). It exhibited moderate antiproliferative activity with IC50 values ranging from 0.36 to 0.86 μM .
  • Comparative Efficacy: When compared to other thiazole derivatives, this compound showed enhanced activity due to its specific structural features that facilitate better interaction with tubulin .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial effects:

  • Bacterial Activity: Preliminary studies indicate potential antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting a broader spectrum of biological activity .
  • Fungal Activity: The compound also demonstrated antifungal properties in preliminary tests against Aspergillus niger and Candida albicans .

Properties

IUPAC Name

N-[4-[3-(4-butylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-2-3-5-15-7-9-16(10-8-15)22-19(25)12-11-17-14-28-21(23-17)24-20(26)18-6-4-13-27-18/h4,6-10,13-14H,2-3,5,11-12H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGGXVLYXAAPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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